2,4-Dibromo-1-tert-butoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

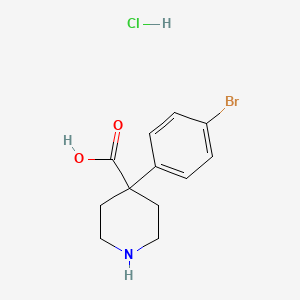

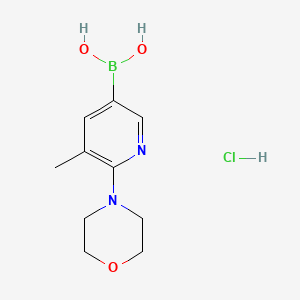

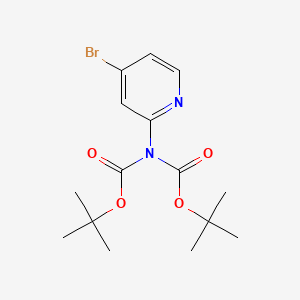

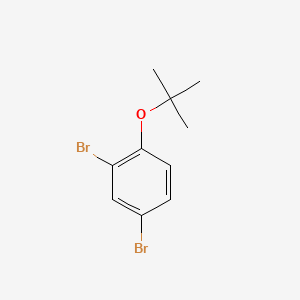

“2,4-Dibromo-1-tert-butoxybenzene” is a chemical compound with the molecular formula C10H12Br2O . It has a molecular weight of 308.01 . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “2,4-Dibromo-1-tert-butoxybenzene” is1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

“2,4-Dibromo-1-tert-butoxybenzene” has a molecular weight of 308.01 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique

Electrochemical Properties and Battery Applications :

- 2,5-Di-tert-butyl-1,4-dimethoxybenzene, a compound structurally related to 2,4-Dibromo-1-tert-butoxybenzene, is used as a redox shuttle for overcharge protection in lithium-ion batteries. Its degradation pathway at high potentials is crucial for understanding its stability in battery applications (Chen & Amine, 2007).

Synthesis and Chemical Reactions :

- Compounds like p-Di-t-butoxybenzene and derivatives of 2,4-Dibromo-1-tert-butoxybenzene have been synthesized and studied for their unique physical properties, highlighting their importance in organic chemistry (Carman, Kanizaj, & Taylor, 1997).

- The synthesis of 1-butoxy-4-nitrobenzene under a new multi-site phase-transfer catalyst, involving a related compound, demonstrates innovative approaches in chemical synthesis (Harikumar & Rajendran, 2014).

Material Science and Polymer Applications :

- Research on polymers derived from substances like 4-tert-butylcatechol, which shares functional groups with 2,4-Dibromo-1-tert-butoxybenzene, contributes to the development of new materials with specific thermal and solubility properties (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Methodology Development :

- The bromination of 1,4-Di-tert.Butylbenzene, similar to the synthesis of 2,4-Dibromo-1-tert-butoxybenzene, sheds light on the methods and reactions crucial for developing new chemical compounds (Baas & Wepster, 2010).

Spectroelectrochemical Studies for Battery Technology :

- Spectroelectrochemical studies on similar molecules like 2,5-Di-tert-butyl-l,4-dimethoxybenzene provide insights into the redox chemistry of these compounds, which is crucial for their application in lithium-ion battery technology (Moshurchak, Buhrmester, & Dahn, 2005).

Organic Transformations and Derivative Synthesis :

- 1,2-Dibromobenzenes, closely related to 2,4-Dibromo-1-tert-butoxybenzene, are valuable in organic transformations, especially in reactions forming benzynes, highlighting the utility of such compounds in complex organic syntheses (Diemer, Leroux, & Colobert, 2011).

Stability Studies for Lithium-Ion Batteries :

- Stability studies of compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene provide insights into the stability of redox shuttles like 2,4-Dibromo-1-tert-butoxybenzene in lithium-ion batteries, which is vital for their safe and effective use (Zhang et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 2,4-Dibromo-1-tert-butoxybenzene is the benzylic position of alkylbenzenes . This position is particularly reactive due to its resonance stabilization .

Mode of Action

2,4-Dibromo-1-tert-butoxybenzene interacts with its targets through a free radical reaction . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dibromo-1-tert-butoxybenzene is the bromination of the benzylic carbon . This process weakens the C-H bonds at the benzylic position, allowing for the formation of benzylic halides under radical conditions .

Result of Action

The result of the action of 2,4-Dibromo-1-tert-butoxybenzene is the formation of a brominated compound at the benzylic position . This can lead to further reactions, such as nucleophilic substitution or oxidation .

Propriétés

IUPAC Name |

2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZCQTTXZQWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682192 |

Source

|

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261988-70-8 |

Source

|

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.